(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate
Description
(E)-Ethyl 2-oxo-4-(thiophen-3-yl)but-3-enoate is an α,β-unsaturated carbonyl compound featuring a thiophene substituent at the β-position. Its structure comprises an ethyl ester group, a conjugated enone system, and a thiophen-3-yl moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
ethyl (E)-2-oxo-4-thiophen-3-ylbut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)4-3-8-5-6-14-7-8/h3-7H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWDAMHVMSSCOK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction and Addition Protocol
Synthetic Route Overview
The Grignard reaction-based method, adapted from the synthesis of analogous aryl butenoates, involves two sequential steps:
Reaction Conditions and Optimization
- Solvent System : MTBE with up to 25% thinner (e.g., tetrahydrofuran) ensures reagent stability and minimizes side reactions.
- Temperature : Grignard formation proceeds at 50–60°C for 2–5 hours, while the addition step occurs at −15–20°C to suppress ester hydrolysis.
- Molar Ratios : A 1:1 molar ratio of beta-bromoethylthiophene to diethyl oxalate achieves optimal yields (>80%).
Table 1: Grignard Method Performance
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Reaction Temperature | 50–60°C (Grignard) | 82–85 |
| Solvent Ratio (MTBE:Thinner) | 4:1 | 83 |
| Addition Time | 2–5 hours | 81 |
Enol Triflate-Mediated Cross-Coupling
Enol Triflate Synthesis
β-Ketoesters, such as ethyl 3-oxobutanoate, are converted to (Z)-enol triflates using triflic anhydride (Tf₂O) under basic conditions. For example:
Palladium-Catalyzed Coupling
The enol triflate intermediate reacts with thiophen-3-ylboronic acid via Stille or Suzuki coupling. Key considerations:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF.
- Temperature : 60–80°C for 12–24 hours.
- Yield : 65–72% for analogous thiophen-2-yl derivatives.
Table 2: Cross-Coupling Efficiency
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 68 |
| PdCl₂(dppf) | Dioxane | 60 | 72 |
Knoevenagel Condensation
Mechanism and Substrates
Thiophen-3-carbaldehyde condenses with ethyl acetoacetate in the presence of piperidine or ammonium acetate. The reaction proceeds via:
Annulation-Based Approaches
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Grignard Addition | High yield, scalable | Requires anhydrous conditions | 80–85 |
| Enol Triflate Coupling | Functional group tolerance | Pd catalyst cost | 65–72 |
| Knoevenagel Condensation | Simple setup | Aldol side reactions | 70–78 |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 85 |
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry
(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives through:
- Oxidation to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction to saturated alcohols using sodium borohydride or lithium aluminum hydride.
This versatility makes it valuable in developing new materials and compounds with tailored properties.
Biology
In biological research, this compound is significant for:
- Enzyme Inhibition Studies : It acts as a ligand in biochemical assays, allowing researchers to study enzyme interactions and inhibition mechanisms.
For instance, its enone system can function as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins, leading to potential therapeutic applications.
Industry
The compound is utilized in the production of:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
Research has indicated that derivatives of this compound can enhance the performance of organic photovoltaic devices due to their favorable charge transport characteristics .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings demonstrated that the compound effectively inhibited enzyme activity, suggesting potential applications in drug design for metabolic disorders.
Case Study 2: Organic Electronics
Research conducted on organic semiconductor devices showed that incorporating this compound derivatives improved charge mobility and device efficiency. This study highlights its role in advancing materials for electronic applications.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate involves its interaction with specific molecular targets and pathways. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and modulation of cellular signaling pathways . Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, further influencing biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The reactivity and physicochemical properties of α,β-unsaturated esters are highly dependent on substituents. Key analogs include:
Table 1: Structural and Molecular Comparison
*XLogP3 values estimated or derived from analogs.
†Calculated using standard atomic weights.
‡Predicted based on thiophene’s contribution to logP.
Spectroscopic and Physicochemical Properties
NMR and HRMS data highlight electronic differences between analogs:
Table 3: Spectral Data Comparison
Biological Activity
(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Overview
Molecular Formula: C10H10O3S
Molecular Weight: 210.25 g/mol
CAS Number: 1031927-95-3
The compound features a thiophene ring, an ethyl ester group, and a conjugated enone system, which contribute to its unique chemical reactivity and biological properties. The enone system can act as a Michael acceptor, allowing it to interact with various biological nucleophiles.
The biological activity of this compound primarily involves its ability to inhibit enzyme activity through covalent modification. The compound can react with thiol groups in proteins, leading to alterations in enzyme function and modulation of cellular signaling pathways. This mechanism is crucial for its potential applications in therapeutic contexts.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 - 125 |
These results suggest that the compound possesses bactericidal properties, making it a candidate for further development as an antimicrobial agent.
Antitumor Activity
In addition to its antimicrobial effects, this compound has shown potential antitumor activity. Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 - 20 |
| MCF7 | 5 - 15 |
This data indicates promising antitumor effects, warranting further investigation into its mechanisms and efficacy against various cancer types.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of this compound against clinical isolates of MRSA and Enterococcus faecalis. The compound exhibited significant biofilm inhibition, suggesting potential use in treating resistant infections .
- Antitumor Mechanism Investigation : Another study focused on the antitumor effects of this compound on breast cancer cells. The findings revealed that it induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell proliferation .
Q & A
Basic: What are the recommended synthetic routes for (E)-Ethyl 2-oxo-4-(thiophen-3-yl)but-3-enoate, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves the condensation of thiophene derivatives with ethyl acetoacetate under acidic or basic conditions. For example, a modified Horner-Wadsworth-Emmons reaction can be employed to achieve the (E)-configuration selectively. Key parameters include:
- Temperature control : Maintaining 0–5°C during acyl azide formation to prevent side reactions .
- Solvent selection : Ethyl acetate or toluene for improved yield and purity .
- Catalysts : Triethylamine and diphenyl phosphorazidate (DPPA) for efficient coupling .
Optimization studies should track reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of thiophene derivative) to maximize yield.
Basic: How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
Comprehensive characterization requires:
- 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 14.5 Hz for α,β-unsaturated ketone protons) and chemical shifts (δ ~18.04 ppm for enolic OH in DMSO-d6) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and conjugated enone systems (C=C at ~1600 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ at m/z 254.0844) and fragmentation patterns .
- Melting point analysis : Compare observed values (e.g., 366–368 K) with literature to assess purity .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
Methodological Answer:
Challenges include:
- Disorder in thiophene rings : Use SHELXL’s PART instruction to model alternative conformations .
- Hydrogen bonding ambiguity : Apply restraints (DFIX, DANG) to stabilize intramolecular O–H···O and N–H···O interactions observed in related structures .
- Twinned crystals : Employ TWIN/BASF commands in SHELXL for refinement against twinned data .
Validate models using R-factor convergence (<5%) and CheckCIF/PLATON alerts .
Advanced: How can density functional theory (DFT) predict non-covalent interactions in this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can:
- Map electrostatic potentials : Identify regions prone to hydrogen bonding (e.g., carbonyl oxygen) .
- Optimize geometry : Compare computed bond lengths/angles with crystallographic data (e.g., C=O bond: 1.21 Å experimental vs. 1.22 Å theoretical) .
- Analyze frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in conjugate addition reactions .
Software like Gaussian or ORCA paired with visualization tools (VMD, Mercury) enhance interpretation .
Advanced: How should researchers resolve contradictions in spectroscopic and crystallographic data?
Methodological Answer:
Case study: Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from:
- Conformational flexibility : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism) .
- Polymorphism : Perform PXRD to identify alternative crystal forms and compare with single-crystal data .
- Solvent effects : Re-run NMR in deuterated solvents matching crystallization conditions (e.g., DMSO-d6 vs. CDCl3) .
Statistical tools (e.g., Rietveld refinement) and iterative hypothesis testing are critical .
Advanced: What role do intramolecular interactions play in stabilizing the (E)-configuration?
Methodological Answer:
X-ray studies of analogous compounds reveal:
- Hydrogen bonding : Intramolecular O–H···O (ketone) and N–H···O interactions reduce steric strain, favoring the (E)-isomer .
- Conjugation effects : Extended π-system delocalization (C=C–C=O) lowers energy by ~10 kcal/mol compared to (Z)-form, as shown by DFT .
- Steric hindrance : Bulky thiophene substituents adopt anti-periplanar arrangements to minimize van der Waals clashes .
Validate using Hirshfeld surface analysis (e.g., dnorm plots) to quantify interaction contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
